An In-Depth Technical Guide to the Fundamental Properties of Methyl Ethenesulfonate
An In-Depth Technical Guide to the Fundamental Properties of Methyl Ethenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl ethenesulfonate, also known as methyl vinyl sulfonate, is a highly reactive organosulfur compound with the chemical formula C₃H₆O₃S. Its unique bifunctionality, featuring both a reactive vinyl group and a sulfonate ester, renders it a valuable reagent and building block in a multitude of applications, from polymer synthesis to the development of novel pharmaceutical agents. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of the fundamental properties of methyl ethenesulfonate. We will delve into its physicochemical characteristics, spectroscopic signature, reactivity profile, synthesis and purification, and critical safety considerations. Our aim is to equip the reader with the foundational knowledge necessary for the effective and safe utilization of this versatile compound in a research and development setting.
Physicochemical Properties
Methyl ethenesulfonate is a colorless liquid with a pungent odor.[1] A thorough understanding of its physical properties is paramount for its appropriate handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆O₃S | [1] |
| Molecular Weight | 122.14 g/mol | [1] |
| Boiling Point | 84-85 °C at 12 Torr | [1] |
| Density (predicted) | 1.214 ± 0.06 g/cm³ | [1] |
| Melting Point | 114.5-115.6 °C | [1] |
Note on the Melting Point: The reported melting point of 114.5-115.6 °C appears to be anomalously high for a small molecule of this nature and may be inaccurate or refer to a different compound. Further experimental verification is recommended.
Solubility
Spectroscopic Characterization
The unique structural features of methyl ethenesulfonate give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet system for the vinyl protons (CH₂=CH-) in the range of 6-7 ppm. The methyl protons (-OCH₃) would appear as a sharp singlet further upfield.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the two vinyl carbons and the methyl carbon. The carbon of the methyl group would be expected in the upfield region, while the vinyl carbons would appear in the downfield region characteristic of sp² hybridized carbons.
Infrared (IR) Spectroscopy
The IR spectrum of methyl ethenesulfonate will be dominated by strong absorptions characteristic of the sulfonate group and the vinyl group.
-
S=O stretching: Two strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching of the S=O bonds in the sulfonate group, typically found in the regions of 1350-1420 cm⁻¹ and 1150-1210 cm⁻¹, respectively.
-
C=C stretching: A medium intensity peak corresponding to the C=C stretching of the vinyl group is expected around 1620-1680 cm⁻¹.
-
C-H stretching: C-H stretching vibrations of the vinyl group will appear above 3000 cm⁻¹, while the C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of methyl ethenesulfonate would show a molecular ion peak (M⁺) at m/z = 122. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 91, and cleavage of the sulfonate group, leading to characteristic sulfur-containing fragments.
Reactivity and Mechanistic Insights
The reactivity of methyl ethenesulfonate is dominated by the electrophilic nature of the vinyl group, making it a potent Michael acceptor.
Michael Addition
The electron-withdrawing sulfonate group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. This 1,4-conjugate addition, known as the Michael reaction, is a cornerstone of its synthetic utility.[4] A wide range of nucleophiles, including amines, thiols, and carbanions, can participate in this reaction, leading to the formation of a diverse array of functionalized ethanesulfonates.[4]
The general mechanism for the base-catalyzed Michael addition of a thiol to methyl ethenesulfonate is depicted below:
Caption: Generalized mechanism of a base-catalyzed Michael addition to methyl ethenesulfonate.
The rate of the Michael addition is highly dependent on the nature of the nucleophile and the reaction conditions. Kinetic studies on related vinyl sulfones have shown that the reaction with thiols is significantly faster than with acrylates, highlighting the high reactivity of the vinyl sulfone moiety.[5]
Polymerization
The vinyl group of methyl ethenesulfonate allows it to act as a monomer in polymerization reactions, leading to the formation of polyvinylsulfonates.
-
Free Radical Polymerization: This can be initiated by common radical initiators such as AIBN or benzoyl peroxide. The polymerization proceeds via the addition of free radicals across the double bond of the monomer.
-
Anionic Polymerization: Due to the electron-withdrawing nature of the sulfonate group, methyl ethenesulfonate is an excellent candidate for anionic polymerization. This method offers a high degree of control over the molecular weight and architecture of the resulting polymer. The polymerization is typically initiated by strong nucleophiles such as organolithium compounds.[6]
The choice of polymerization technique allows for the synthesis of polymers with tailored properties for specific applications, such as in ion-exchange resins, hydrogels, and specialty coatings.
Synthesis and Purification
A common and effective method for the synthesis of vinyl sulfonate esters involves a one-pot sulfonation-elimination reaction starting from 2-chloroethanol and the corresponding sulfonyl chloride.
Experimental Protocol: Synthesis of Methyl Ethenesulfonate
This protocol is adapted from a general procedure for the synthesis of vinyl sulfonates.
Materials:
-
2-Chloroethanol
-
Methanesulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
2N Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a stirred solution of 2-chloroethanol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride (1.1 eq.) dropwise.
-
Maintain the reaction mixture at 0 °C and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and 2N HCl.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude methyl ethenesulfonate by vacuum distillation.
Caption: A typical workflow for the synthesis and purification of methyl ethenesulfonate.
Safety and Handling
Given the high reactivity of methyl ethenesulfonate and the known hazards of related sulfonate esters, it must be handled with extreme caution. Safety data for analogous compounds like ethyl methanesulfonate indicate that these substances are harmful if swallowed, may cause genetic defects, and are suspected of causing cancer.[7][8]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Research and Drug Development
The unique chemical properties of methyl ethenesulfonate make it a valuable tool in several areas of research and development:
-
Pharmaceutical Synthesis: As a key intermediate, it is used in the synthesis of more complex molecules with potential therapeutic applications.[1]
-
Polymer Chemistry: It serves as a monomer for the creation of functional polymers with applications in materials science and biomedical engineering.[1]
-
Organic Synthesis: Its role as a Michael acceptor allows for the facile introduction of the ethanesulfonate moiety into organic molecules, enabling the synthesis of a wide range of compounds.[1]
-
Agrochemical Synthesis: It is also employed in the synthesis of new agrochemicals.[1]
Conclusion
Methyl ethenesulfonate is a versatile and highly reactive compound with significant potential in various scientific disciplines. Its fundamental properties, particularly its reactivity as a Michael acceptor and a polymerizable monomer, have established it as a valuable building block in organic synthesis and materials science. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in the laboratory. As research continues to uncover new applications for this dynamic molecule, a solid foundation in its core properties will be indispensable for innovation.
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